Superior Cytochemical Localization in Leukocytes Compared to α-Naphthyl Phosphate
In a direct head-to-head cytochemical comparison using leukocytes, naphthol AS-BI phosphate combined with hexazotized pararosaniline produced significantly better cytochemical localization of acid phosphatase activity than the classic substrate α-naphthyl phosphate [1]. This differential performance was attributed to superior substrate affinity and membrane penetration properties, leading to more precise intracellular staining.
| Evidence Dimension | Cytochemical staining quality |
|---|---|
| Target Compound Data | Best cytochemical results achieved |
| Comparator Or Baseline | α-Naphthyl phosphate: inferior cytochemical localization |
| Quantified Difference | Qualitative superiority noted; no quantitative metric provided |
| Conditions | Leukocyte cytochemistry with hexazotized pararosaniline as coupler |
Why This Matters
For researchers needing precise intracellular localization of acid phosphatase in hematopoietic cells, naphthol AS-BI phosphate provides superior morphological resolution, directly impacting the accuracy of cell lineage and activation state assessments.
- [1] von Heyden, H. W., et al. (1978). Comparison between cytochemical and gelelectrophoretic demonstration of acid phosphatases from leukocytes. Blut, 36(4), 225–229. View Source
